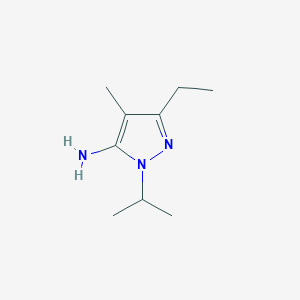![molecular formula C19H23N3O B14169383 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one CAS No. 956986-32-6](/img/structure/B14169383.png)
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one is a complex organic compound that belongs to the class of diazatricyclic compounds. This compound is characterized by its unique structure, which includes an indole moiety and a diazatricyclic core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole-2,3-dione (isatin) with substituted bromoacetyl benzene, followed by cyclization reactions . The reaction conditions often include the use of nucleophilic fluorinating reagents such as diethylaminosulfur trifluoride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
化学反応の分析
Types of Reactions
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用機序
The mechanism of action of 5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The diazatricyclic core may also play a role in stabilizing the compound’s interactions with its targets. Further research is needed to fully elucidate the molecular pathways involved.
類似化合物との比較
Similar Compounds
- 1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones
- 5,7-Diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
Uniqueness
5-Ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[33113,7]decan-6-one is unique due to its specific combination of an indole moiety and a diazatricyclic core This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
特性
CAS番号 |
956986-32-6 |
|---|---|
分子式 |
C19H23N3O |
分子量 |
309.4 g/mol |
IUPAC名 |
5-ethyl-2-(1H-indol-3-yl)-7-methyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
InChI |
InChI=1S/C19H23N3O/c1-3-19-11-21-9-18(2,17(19)23)10-22(12-19)16(21)14-8-20-15-7-5-4-6-13(14)15/h4-8,16,20H,3,9-12H2,1-2H3 |
InChIキー |
ITHZDXOIQCRPTA-UHFFFAOYSA-N |
正規SMILES |
CCC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=CC=CC=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)


![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
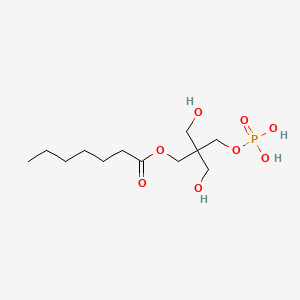

![3-(2-Hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B14169351.png)
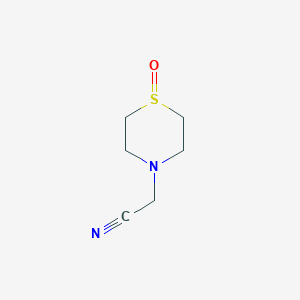
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
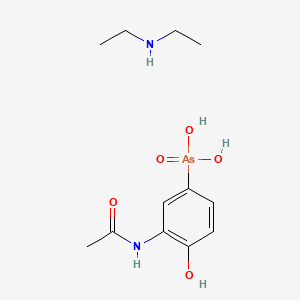
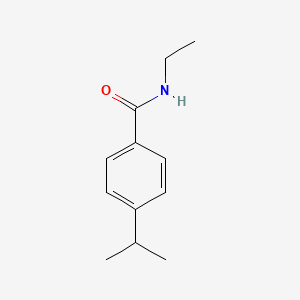
![6-tert-butyl-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14169397.png)
